![molecular formula C7H6N2OS B1320164 4H-Thieno[3,2-b]pyrrole-5-carboxamide CAS No. 881888-43-3](/img/structure/B1320164.png)

4H-Thieno[3,2-b]pyrrole-5-carboxamide

Übersicht

Beschreibung

4H-Thieno[3,2-b]pyrrole-5-carboxamide is a compound that has been studied for its potential applications in medicinal chemistry . It has been found to inhibit alphaviruses, such as the chikungunya virus, and exhibits a broad spectrum of antiviral activity .

Synthesis Analysis

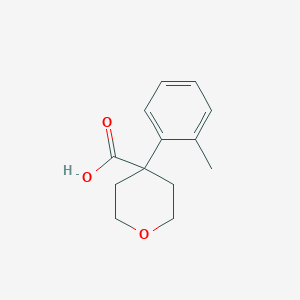

The synthesis of 4H-Thieno[3,2-b]pyrrole-5-carboxamide involves several steps. The carboxy group of the compound was initially activated via conversion to imidazolides, which were reacted with hydrazine hydrate in boiling ethanol . Hydrazides thus obtained were acylated with chloro- and dichloroacetyl chlorides and methacryloyl chloride to produce building blocks containing a terminal functionality convenient for further modification .Molecular Structure Analysis

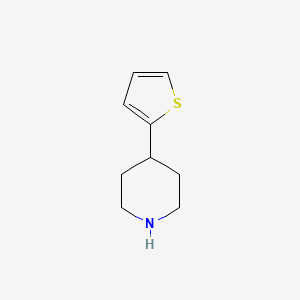

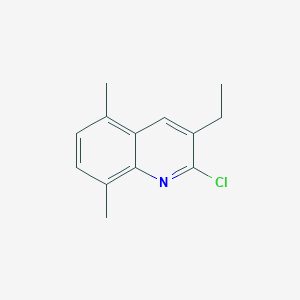

The molecular structure of 4H-Thieno[3,2-b]pyrrole-5-carboxamide is complex and has been the subject of several studies . The compound contains a thieno[3,2-b]pyrrole skeleton, which is a bicyclic structure consisting of a thiophene ring fused with a pyrrole ring .Chemical Reactions Analysis

In the chemical reactions involving 4H-Thieno[3,2-b]pyrrole-5-carboxamide, the compound was found to react with various acyl chlorides to afford the corresponding mixed bis-acylhydrazines . In one reaction, 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl chloride was reacted with ethyl 5-(hydrazinocarbonyl)pyridine-2-carboxylate to give a specific product .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

- Application Summary: Thieno[3,2-b]pyrrole-5-carboxamides have been found to inhibit alphaviruses, such as the chikungunya virus . They exhibit a broad spectrum of antiviral activity .

- Results or Outcomes: The compounds have shown to exhibit a broad spectrum of antiviral activity .

Oncology

- Application Summary: Some thieno[3,2-b]pyrrole-5-carboxamides have been reported to reversibly inhibit lysine-specific demethylases, which regulate histone methylation . This opens prospects of using them in oncology .

- Results or Outcomes: The inhibition of these demethylases could potentially be used in cancer treatment, although the specific results or outcomes were not detailed in the sources I found .

Hepatitis C Treatment

- Application Summary: Some thieno[3,2-b]pyrrole-5-carboxamides have shown strong activity against the hepatitis C virus . These compounds include a new class of allosteric inhibitors for the RNA-dependent RNA polymerase of the hepatitis C virus .

- Results or Outcomes: The compounds have shown strong activity against the hepatitis C virus .

Synthesis of New Compounds

- Application Summary: A series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives was synthesized . 4-Methyl-, 4-allyl-, and 4-benzyl derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid or their imidazolides were used in reactions with EtNH 2 and indole sodium salt, providing the respective amides .

- Results or Outcomes: The synthesis of these new compounds could potentially lead to the discovery of new applications in various fields .

Antitubercular Activity

- Application Summary: Some 4H-thieno[3,2-b]pyrrole-5-carbohydrazides were tested for antitubercular activity . Compound 7c showed a moderate antitubercular activity .

- Results or Outcomes: The compounds have shown moderate activity against tuberculosis .

Inhibition of Histone Lysine Demethylase KDM1A/LSD1

- Application Summary: Thieno[3,2-b]pyrrole-5-carboxamides have been found to inhibit the KDM1A and LSD1 demethylases, which regulate DNA methylation . This opens prospects of using them in oncology .

- Results or Outcomes: The inhibition of these demethylases could potentially be used in cancer treatment, although the specific results or outcomes were not detailed in the sources I found .

Synthesis of New Compounds

- Application Summary: A series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives was synthesized . 4-Methyl-, 4-allyl-, and 4-benzyl derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid or their imidazolides were used in reactions with EtNH 2 and indole sodium salt, providing the respective amides .

- Results or Outcomes: The synthesis of these new compounds could potentially lead to the discovery of new applications in various fields .

Antitubercular Activity

- Application Summary: Some 4H-thieno[3,2-b]pyrrole-5-carbohydrazides were tested for antitubercular activity . Compound 7c showed a moderate antitubercular activity .

- Results or Outcomes: The compounds have shown moderate activity against tuberculosis .

Inhibition of Histone Lysine Demethylase KDM1A/LSD1

- Application Summary: Thieno[3,2-b]pyrrole-5-carboxamides have been found to inhibit the KDM1A and LSD1 demethylases, which regulate DNA methylation . This opens prospects of using them in oncology .

- Results or Outcomes: The inhibition of these demethylases could potentially be used in cancer treatment, although the specific results or outcomes were not detailed in the sources I found .

Zukünftige Richtungen

The future directions for the study of 4H-Thieno[3,2-b]pyrrole-5-carboxamide could involve further exploration of its potential applications in medicinal chemistry. Given its ability to inhibit certain viruses and regulate histone methylation, it could be a promising candidate for the development of new therapeutic agents .

Eigenschaften

IUPAC Name |

4H-thieno[3,2-b]pyrrole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c8-7(10)5-3-6-4(9-5)1-2-11-6/h1-3,9H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCXAOBUHXRFEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1NC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-Thieno[3,2-b]pyrrole-5-carboxamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)

![Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide](/img/structure/B1320123.png)